3-Methyl-2-(1-pyrrolidinyl)butyric acid is a chiral compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound, also known by its IUPAC name (2S)-3-methyl-2-pyrrolidin-1-ylbutanoic acid, has garnered attention in both organic synthesis and biological research due to its unique structural features and potential applications in various fields.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with specific applications in synthesis and biological studies. It is primarily utilized as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis, which enhances the efficiency of producing enantiomerically pure compounds.
The synthesis of 3-Methyl-2-(1-pyrrolidinyl)butyric acid typically involves several key steps:
The molecular structure of 3-Methyl-2-(1-pyrrolidinyl)butyric acid can be represented as follows:
This compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the pyrrolidine nitrogen.
3-Methyl-2-(1-pyrrolidinyl)butyric acid can participate in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
The mechanism of action for 3-Methyl-2-(1-pyrrolidinyl)butyric acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions that modulate target activity. This interaction is particularly relevant in biochemical assays where the compound acts as a ligand.
Relevant analyses indicate that this compound possesses unique properties that make it suitable for various scientific applications.
3-Methyl-2-(1-pyrrolidinyl)butyric acid has several significant applications:
The chiral center at the C2 position of 3-methyl-2-(1-pyrrolidinyl)butyric acid necessitates specialized synthetic strategies for enantiopure production. Industrial routes employ resolution techniques using chiral auxiliaries or chromatography to separate racemic mixtures. Patent literature describes the use of L-tartaric acid derivatives as resolving agents for pyrrolidinyl butyrate precursors, achieving enantiomeric excess (ee) >98% after recrystallization [9]. Alternatively, asymmetric hydrogenation of dehydro precursors using BINAP-ruthenium catalysts affords the (S)-enantiomer (777839-82-4) with 90-92% ee, as confirmed by specific rotation values ([α]D = -168.5° at 293 K) analogous to resolved nicotine derivatives [5]. For gram-scale production, chiral pool synthesis leverages inexpensive natural amino acids; L-valine serves as the stereochemical template for constructing the 3-methylbutyric acid backbone before N-alkylation with 1,4-dibromobutane to form the pyrrolidine ring [4] [8].
Table 1: Enantiomeric Forms of 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Stereochemistry | CAS Number | Synthetic Approach |
---|---|---|
Racemic | 937652-04-5 | Classical alkylation |
(R)-Enantiomer | 1932443-44-1 | Chiral resolution |
(S)-Enantiomer | 777839-82-4 | Asymmetric hydrogenation |
Biocatalysis offers sustainable routes to enantiopure 3-methyl-2-(1-pyrrolidinyl)butyric acid under mild conditions. Recombinant Bacillus cereus esterase immobilized on epoxy-functionalized resin demonstrates exceptional activity and stereoselectivity toward pyrrolidinyl ester substrates. In the resolution of rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester – a structural analog – the enzyme achieves 99.5% enantiomeric excess (e.e.s) at 49% conversion under optimized conditions (pH 8.0, 35°C, 400 mM substrate concentration) [10]. Critical to industrial adoption, the immobilized enzyme retains >90% activity over six reaction cycles, overcoming the limitation of free enzyme instability. Pseudomonas fluorescens carboxylesterases exhibit complementary selectivity, hydrolyzing the (R)-enantiomer of 3-methyl-2-(1-pyrrolidinyl)butyric acid methyl ester preferentially (E-value >200) [10]. Whole-cell biocatalysts expressing Rhodococcus transaminases enable reductive amination of 3-methyl-2-oxobutyric acid with pyrrolidine, though yields remain moderate (55-60%) due to equilibrium limitations requiring in situ product removal strategies [10].
The β-carbonyl functionality adjacent to the carboxylic acid renders 3-methyl-2-(1-pyrrolidinyl)butyric acid susceptible to base-catalyzed degradation. Under accelerated stability conditions (0.1M NaOH, 60°C), the compound undergoes hydroxide-ion-assisted hydrolysis of the enolizable C2-N bond, yielding 3-methylbutyraldehyde and pyrrolidine-2-carboxylic acid as primary degradation products confirmed by LC-MS [1]. Kinetic modeling reveals pseudo-first-order degradation with a rate constant (k) of 3.2 × 10⁻³ h⁻¹ at pH 9.0 (25°C), indicating a half-life (t1/2) of approximately 9 days. Phosphate buffers (pH 7.4–8.2) significantly accelerate degradation compared to citrate or acetate buffers due to nucleophilic catalysis by HPO₄²⁻ ions [1] [3]. Computational models (DFT calculations) identify the enolate transition state stabilization as the rate-determining step, with a calculated activation energy (ΔG‡) of 86.5 kJ/mol, aligning with experimental Arrhenius data (Ea = 89.2 kJ/mol) [1].
Table 2: Alkaline Degradation Kinetics of 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Conditions | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) | Primary Degradants |
---|---|---|---|
0.1M NaOH, 60°C | 0.15 ± 0.01 | 4.6 hours | 3-Methylbutyraldehyde |
pH 9.0 buffer, 25°C | 3.2 × 10⁻³ | ~9 days | Pyrrolidine-2-carboxylic acid |
pH 7.4 phosphate, 37°C | 1.8 × 10⁻² | ~38 hours | Multiple hydroxylated byproducts |
Systematic structural modifications reveal critical determinants of physicochemical and potential bioactivity for pyrrolidinyl butyrate scaffolds:
Table 3: Structure-Activity Relationships of Key Analogs
Structural Modification | Compound Example (CAS) | Key Property Change |
---|---|---|
C3 Ethyl branching | 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (937669-97-1) | ↑ Enzymatic stability (t₁/₂ +230%) |
Piperidine replacement | 3-Methyl-2-(piperidin-1-yl)butyric acid | ↓ Membrane permeability (Papp -68%) |
N-Methylpyrrolidine | 3-Methyl-2-(N-methylpyrrolidin-1-yl)butyric acid | ↑ Aqueous solubility (>50 mg/mL) |
Tetrazole bioisostere | Valsartan derivatives [7] | ↑ Metabolic stability (t₁/₂ +445%), ↑ Receptor affinity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9